2-Iodoazulene
Overview
Description
2-Iodoazulene is a derivative of azulene, a non-benzenoid aromatic hydrocarbon known for its distinctive blue color and unique electronic properties. Azulene itself consists of a fused five-membered ring and a seven-membered ring, forming a stable bicyclic system with a 10 π-electron configuration.
Scientific Research Applications
2-Iodoazulene has found applications in several scientific research areas:
Organic Electronics: Due to its unique electronic properties, this compound is used in the development of organic field-effect transistors and other electronic devices.
Materials Science: The compound’s ability to form π-conjugated systems makes it valuable in the design of new materials with specific electronic and optical properties.
Medicinal Chemistry: Azulene derivatives, including this compound, have been studied for their potential anti-inflammatory and antitumor activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodoazulene can be synthesized through several methods. One common approach involves the iododeboronation of azulen-2-ylboronic acid pinacol esters using copper(I) iodide. This reaction is efficient and allows the synthesis of this compound in just two steps starting from azulene . Another method involves the reaction of 2-methylazulenes with N,N-dimethylformamide dimethyl acetal, followed by oxidative cleavage with sodium periodate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for larger-scale production. The use of readily available reagents and straightforward reaction conditions makes these methods suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Iodoazulene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other substituents through reactions such as the Ullmann coupling reaction.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to introduce different functional groups at the iodine position.
Common Reagents and Conditions:
Copper(I) Iodide: Used in iododeboronation reactions.
Palladium Catalysts: Employed in cross-coupling reactions.
Sodium Periodate: Used for oxidative cleavage in the synthesis of this compound.
Major Products Formed:
Biazulenes: Formed through Ullmann-type coupling reactions.
Functionalized Azulenes: Various functional groups can be introduced at the iodine position through cross-coupling reactions.
Mechanism of Action
The mechanism of action of 2-Iodoazulene is primarily related to its electronic properties and ability to participate in π-conjugated systems. The iodine atom at the second position influences the compound’s reactivity and interaction with other molecules. In organic electronics, this compound’s unique molecular orbital geometry allows for efficient charge transport and high carrier mobility .
Comparison with Similar Compounds
Azulene: The parent compound of 2-Iodoazulene, known for its blue color and unique electronic properties.
2-Formylazulene: Another derivative of azulene, used in various synthetic applications.
2-Ethynylazulene: A derivative with applications in materials science.
Uniqueness of this compound: this compound stands out due to the presence of the iodine atom, which significantly alters its reactivity and electronic properties compared to other azulene derivatives. This makes it particularly valuable in the synthesis of complex organic molecules and the development of advanced materials .
Properties
IUPAC Name |
2-iodoazulene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7I/c11-10-6-8-4-2-1-3-5-9(8)7-10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASHWDKOJUHIRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=C2C=C1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467748 | |
Record name | 2-iodoazulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36044-41-4 | |
Record name | 2-iodoazulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.